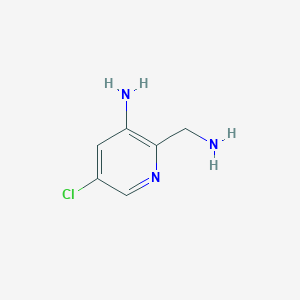

2-(Aminomethyl)-5-chloropyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

2-(aminomethyl)-5-chloropyridin-3-amine |

InChI |

InChI=1S/C6H8ClN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2,8-9H2 |

InChI Key |

LIQVVGWKOYDPGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1N)CN)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Aminomethyl 5 Chloropyridin 3 Amine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 2-(Aminomethyl)-5-chloropyridin-3-amine is predicted to show distinct signals corresponding to each unique proton environment. The integration of these signals reflects the relative number of protons, while their splitting patterns (coupling) reveal adjacent, non-equivalent protons.

The pyridine (B92270) ring is expected to show two aromatic proton signals. Based on data from the analogue 2-amino-5-chloropyridine (B124133), these protons would appear in the downfield region, typically between 6.0 and 8.0 ppm. chemicalbook.comnih.gov The protons of the aminomethyl group (-CH₂NH₂) would likely produce a singlet or a multiplet in the range of 3.5-4.5 ppm, similar to what is seen in 5-(aminomethyl)-2-chloropyridine. sigmaaldrich.com The protons of the two amine groups (-NH₂) would appear as broad singlets, the chemical shifts of which are highly dependent on solvent and concentration due to hydrogen exchange.

Table 1: Predicted ¹H NMR Data for this compound Based on Analogues

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-4 (Pyridine Ring) | ~7.5 | Doublet (d) | Coupled to H-6. |

| H-6 (Pyridine Ring) | ~7.9 | Doublet (d) | Coupled to H-4. |

| -CH₂- (Aminomethyl) | ~3.8 | Singlet (s) | Position can vary; may show coupling to NH₂ protons. |

| -NH₂ (Position 3) | Variable (Broad s) | Broad Singlet | Chemical shift and broadening are solvent-dependent. |

Note: This is a predictive table. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.

The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound would yield a distinct signal. The pyridine ring carbons are expected to resonate in the aromatic region (100-160 ppm). Data from 2-amino-5-chloropyridine shows carbon signals at approximately 109, 128, 138, 147, and 158 ppm. nih.govchemicalbook.com The carbon of the aminomethyl group (-CH₂) would appear significantly upfield, typically in the 40-50 ppm range.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine Ring) | ~155 |

| C-3 (Pyridine Ring) | ~140 |

| C-4 (Pyridine Ring) | ~125 |

| C-5 (Pyridine Ring) | ~120 |

| C-6 (Pyridine Ring) | ~145 |

Note: This is a predictive table based on general values for substituted pyridines. Experimental verification is required.

For unambiguous assignment of ¹H and ¹³C signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the signals for the H-4 and H-6 protons would confirm their ortho-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the H-4, H-6, and -CH₂ proton signals to their respective carbon atoms in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying longer-range (2-3 bond) C-H couplings. It would be crucial for confirming the placement of the substituents. For instance, correlations would be expected from the aminomethyl protons (-CH₂) to the C-2 and C-3 carbons of the pyridine ring. Likewise, the H-4 proton should show correlations to C-2, C-3, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It could reveal the spatial relationship between the aminomethyl group and the adjacent amine group at position 3, providing insight into the preferred conformation of the side chain relative to the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly effective for identifying functional groups, each of which has characteristic vibrational frequencies.

The vibrational spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. Studies on the analogue 2-amino-5-chloropyridine provide a strong basis for these assignments. researchgate.netnih.goviiste.org

N-H Stretches: The two amine groups (aromatic and aliphatic) are expected to show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. These often appear as a pair of bands for the symmetric and asymmetric stretching modes of the -NH₂ group.

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group are found just below 3000 cm⁻¹.

C=C and C=N Stretches: The pyridine ring vibrations will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the -NH₂ groups gives rise to absorptions in the 1580-1650 cm⁻¹ region, often overlapping with ring stretches.

C-Cl Stretch: A strong absorption corresponding to the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

C-H Out-of-Plane Bending: Vibrations corresponding to the out-of-plane bending of the aromatic C-H bonds appear as strong bands in the 700-900 cm⁻¹ range, and their exact position can be diagnostic of the substitution pattern on the ring. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3200 - 3500 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1650 |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Chloro-substituent | C-Cl Stretch | 600 - 800 |

Vibrational spectroscopy is highly sensitive to the local environment, making it an excellent tool for studying non-covalent interactions.

Intermolecular Hydrogen Bonding: The presence of two amine groups makes this compound a potent hydrogen bond donor, while the pyridine nitrogen is an acceptor. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. This interaction typically causes the N-H stretching bands in the FTIR and Raman spectra to broaden and shift to lower frequencies (a red-shift) compared to the gas phase or dilute solutions in non-polar solvents. mdpi.comnih.govresearchgate.net The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength.

Conformational Preferences: The molecule has conformational flexibility due to rotation around the C2-C(H₂) and C(H₂)-N bonds of the aminomethyl side chain. Different rotational isomers (conformers) may coexist in equilibrium. nih.govlumenlearning.com These conformers can sometimes be distinguished by vibrational spectroscopy, as different spatial arrangements can lead to slight variations in vibrational frequencies. In some cases, specific bands corresponding to different conformers may be resolved, particularly at low temperatures. Comparing solid-state (often a single conformation) and solution-state (potentially multiple conformations) spectra can provide valuable information on the conformational landscape of the molecule. iiste.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy.

Electronic Absorption Characteristics and Molecular Transitions (π-π and n-π transitions).**

The UV-Vis spectrum of a substituted pyridine, such as this compound, is dominated by electronic transitions within the aromatic ring and those involving the non-bonding electrons of the nitrogen and chlorine atoms, as well as the amino groups. The primary transitions observed are π-π* and n-π* transitions. The π-π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. The n-π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the amino groups) to a π* antibonding orbital.

The presence of substituents on the pyridine ring significantly influences the position and intensity of these absorption bands. The amino (-NH2) and aminomethyl (-CH2NH2) groups act as auxochromes, electron-donating groups that can cause a bathochromic (red) shift of the π-π* transition to a longer wavelength and an increase in its intensity. The chlorine atom, being an electron-withdrawing group, can also influence the electronic transitions.

For analogous compounds, specific absorption maxima have been reported. For instance, a study on 2-amino-5-chloropyridine tetrachloromercurate revealed a cut-off wavelength (λc) of 348 nm, which corresponds to an optical energy band gap of 3.566 eV. researchgate.net Another related compound, 2-amino-3,5-dibromopyridine, exhibits a broad absorption band at 255 nm in acetonitrile. bas.bg The UV spectrum of pyridine itself shows an absorption maximum at 254 nm, which is attributed to a combination of π-π* and n-π* transitions. chemicalbook.com For this compound, a complex interplay of these substituent effects is expected, likely resulting in multiple absorption bands in the UV region.

A hypothetical UV-Vis spectrum for this compound in a non-polar solvent would be expected to show a strong absorption band corresponding to the π-π* transition of the substituted pyridine ring, likely in the range of 250-300 nm, and a weaker, lower energy band corresponding to the n-π* transition at a longer wavelength.

| Compound | Solvent | λmax (nm) | Transition Type (inferred) | Reference |

| 2-Amino-5-chloropyridine tetrachloromercurate | Not specified | 348 (cut-off) | n-π* / π-π | researchgate.net |

| 2-Amino-3,5-dibromopyridine | Acetonitrile | 255 | π-π | bas.bg |

| Pyridine | Not specified | 254 | π-π* / n-π* | chemicalbook.com |

Solvent Effects on Electronic Spectra and Solvatochromism.

Solvatochromism is the phenomenon where the position of an absorption band in the UV-Vis spectrum of a compound changes with the polarity of the solvent. This effect is particularly pronounced for compounds with a significant change in dipole moment between the ground and excited states, which is common for molecules with both electron-donating and electron-withdrawing groups.

For this compound, the presence of the amino and aminomethyl groups (electron-donating) and the chloro group and pyridine nitrogen (electron-withdrawing) suggests that it will exhibit solvatochromism. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a smaller energy gap between the ground and excited states and results in a bathochromic (red) shift of the π-π* transition. Conversely, n-π* transitions often show a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.

A hypothetical study of this compound in a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695), water) would be expected to show a progressive red shift of the main π-π* absorption band with increasing solvent polarity, confirming the increase in dipole moment upon excitation.

| Solvent | Polarity (Dielectric Constant) | Expected Shift in π-π Transition* |

| Hexane | 1.88 | Reference (Lowest λmax) |

| Dichloromethane (B109758) | 8.93 | Red shift |

| Ethanol | 24.55 | Further red shift |

| Water | 80.1 | Largest red shift (Highest λmax) |

High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides two crucial pieces of information: the precise molecular weight, which allows for the determination of the elemental composition, and the fragmentation pattern, which offers valuable clues about the molecule's structure.

Precise Molecular Weight Determination for Elemental Composition Confirmation.

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C6H8ClN3. The theoretical monoisotopic mass of the protonated molecule [M+H]+ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the proposed elemental composition.

Table of Theoretical Isotopic Masses for [C6H8ClN3+H]+

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

| [C6H8(35)ClN3+H]+ | 158.0485 | 100 |

| [C6H8(37)ClN3+H]+ | 160.0455 | 32.5 |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.

Fragmentation Pattern Analysis for Structural Verification.

In addition to providing the molecular weight, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.

For this compound, several key fragmentation pathways can be predicted. The fragmentation of amines often involves the cleavage of the C-C bond alpha to the nitrogen atom. nih.gov In this case, the cleavage of the bond between the aminomethyl group and the pyridine ring would be a likely fragmentation pathway.

Predicted Fragmentation Pathways for this compound:

Loss of the aminomethyl group: Cleavage of the C-C bond between the pyridine ring and the aminomethyl group could lead to the formation of a [M - CH2NH2]+ fragment.

Loss of HCl: Elimination of hydrogen chloride from the molecular ion is another plausible fragmentation pathway for chlorinated aromatic compounds.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this is often less favorable than the cleavage of substituent groups. The fragmentation of the pyridine ring often involves the loss of HCN. nist.gov

A detailed analysis of the fragmentation of related substituted pyridines has been reported, showing that the ring nitrogen can participate in the fragmentation process. acs.org The fragmentation of prazoles containing a pyridine ring has also been studied in detail, revealing complex rearrangements and fragmentation pathways. mdpi.com By comparing the experimentally observed fragmentation pattern of this compound with these predicted pathways and the fragmentation of known analogues, its structure can be confidently verified.

X-ray Crystallography for Solid-State Structure Determination.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms in the molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the crystal structure of this compound has not been reported, the structures of several closely related analogues have been determined, providing valuable insights into the expected solid-state conformation and intermolecular interactions. For example, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) has been solved, revealing that the molecules are assembled into supramolecular chains through strong N-H···N hydrogen bonds. nih.goviucr.org These chains are further interconnected by offset π-π stacking interactions. nih.goviucr.org

The crystal structure of 2,3-diaminopyridine (B105623) has also been reported, showing a network of hydrogen bonds involving the amino groups and the pyridine nitrogen. nih.gov Similarly, the crystal structure of 2-amino-5-chloropyridine has been explored. researchgate.net

Based on these analogous structures, it can be predicted that the crystal structure of this compound will be characterized by:

A planar or near-planar pyridine ring.

A network of intermolecular hydrogen bonds. The amino groups at the 2- and 3-positions are expected to act as hydrogen bond donors, forming N-H···N hydrogen bonds with the pyridine nitrogen of neighboring molecules. The aminomethyl group can also participate in hydrogen bonding.

The precise bond lengths and angles within the molecule, as well as the details of the intermolecular interactions, can only be definitively determined through an experimental X-ray crystallographic study. Such a study would provide the ultimate confirmation of the structure of this compound.

Table of Expected Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Value/Feature | Reference (from analogues) |

| Crystal System | Monoclinic or Orthorhombic | nih.govresearchgate.net |

| Space Group | Centrosymmetric (e.g., P21/c) or non-centrosymmetric | nih.govresearchgate.net |

| Hydrogen Bonding | N-H···N, N-H···Cl | nih.goviucr.orgnih.gov |

| π-π Stacking | Offset face-to-face stacking | nih.goviucr.org |

| C-N bond lengths (amino) | ~1.37 - 1.39 Å | nih.govnih.gov |

| C-Cl bond length | ~1.73 - 1.75 Å | nih.gov |

Determination of Bond Lengths, Bond Angles, and Torsion Angles in Analogues

While specific data for this compound is unavailable, analysis of closely related structures, such as 5-chloropyridine-2,3-diamine (B1270002), provides insight into expected molecular dimensions. In a reported crystal structure of 5-chloropyridine-2,3-diamine, the C—Cl bond length is 1.748 (3) Å. bldpharm.com This is comparable to the C—Cl bond lengths in 2-amino-5-chloropyridine (1.7404 (14) Å) and 2-amino-3-chloropyridine (B188170) (1.735 (3) Å). bldpharm.com The C—Namine distances in 5-chloropyridine-2,3-diamine are 1.406 (4) Å and 1.385 (4) Å. bldpharm.com

Computational studies on related molecules, such as 2-Amino-5-Chloropyridine (2A5CP), using methods like Density Functional Theory (DFT), also allow for the prediction of geometric parameters. Such studies can provide optimized bond lengths and angles that are often in good agreement with experimental data. mahendrapublications.com For instance, in a computational study of a related aminopyridine derivative, the bond lengths and angles of the pyridine ring were found to be consistent with its aromatic character. bldpharm.com

Torsion angles are crucial for defining the conformation of a molecule. In 5-chloropyridine-2,3-diamine, the ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric interactions between the hydrogen atoms of the amino groups. nih.gov This twisting is quantified by the torsion angles.

Table 1: Selected Bond Lengths in Analogous Pyridine Derivatives (Å) (Note: This table is illustrative and based on data for analogous compounds, not this compound)

| Bond | 5-chloropyridine-2,3-diamine bldpharm.com | 2-amino-5-chloropyridine bldpharm.com |

|---|---|---|

| C—Cl | 1.748 (3) | 1.7404 (14) |

| C—Namine (at C2) | 1.406 (4) | 1.3602 (19) |

| Angle | Value |

|---|

| Torsion Angle | Value |

|---|

Analysis of Crystal Packing and Intermolecular Interactions in Analogues (e.g., halogen bonds, hydrogen bonds)

The crystal packing of aminopyridine derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonds and, in the case of chloro-substituted compounds, halogen bonds.

Halogen Bonding: The chlorine atom in chloropyridine derivatives can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The probability of a chlorine atom participating in a halogen bond is generally lower than that for bromine or iodine. mahendrapublications.comnih.gov Studies on halogenopyridinium cations have shown that while iodopyridinium and bromopyridinium cations readily form halogen bonds, chloropyridinium cations often fail to do so, even when a potential acceptor is present. mahendrapublications.com However, adding a positive charge to the halogenopyridine ring, for instance through protonation, increases the likelihood of halogen bond formation, although for chloropyridines it may still remain below 60%. mahendrapublications.com In the analogue 2-amino-3-chloropyridine, short intermolecular Cl···Cl interactions of 3.278 (3) Å have been observed, but no such short halogen-halogen contacts were found in 5-chloropyridine-2,3-diamine. bldpharm.com

Table 4: Intermolecular Interactions in Analogous Pyridine Derivatives (Note: This table is illustrative and based on data for analogous compounds, not this compound)

| Compound | Interaction Type | Description |

|---|---|---|

| 5-chloropyridine-2,3-diamine nih.gov | Hydrogen Bonding | N—H···N interactions forming spiral columns. |

| 5-chloropyridine-2,3-diamine nih.gov | π-Stacking | Offset face-to-face interactions. |

| 2-amino-3-chloropyridine bldpharm.com | Hydrogen Bonding | Centrosymmetric head-to-tail Namine—H···Npyr dimers. |

| 2-amino-3-chloropyridine bldpharm.com | Halogen Bonding | Short intermolecular Cl···Cl contacts (3.278 (3) Å). |

Computational Chemistry and Theoretical Investigations on the 2 Aminomethyl 5 Chloropyridin 3 Amine System

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a widely used tool in computational chemistry for predicting molecular properties like geometry, vibrational frequencies, and electronic spectra with high accuracy. researchgate.netnih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy structure is crucial for understanding the molecule's properties and reactivity. For a flexible molecule like 2-(aminomethyl)-5-chloropyridin-3-amine, with its rotatable aminomethyl group, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. This analysis helps in identifying the most stable conformer, which is the most likely to be observed experimentally.

For example, a computational study on the related compound 2-amino-5-methyl pyridine (B92270) (2A5MP) utilized DFT with the B3LYP/6-311++G(d,p) basis set to determine its optimized structure and minimum energy. researchgate.net Similar calculations for this compound would involve systematically rotating the C-C and C-N bonds of the aminomethyl group to map out the conformational energy landscape and identify the global minimum energy structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Calculated) (Note: This data is illustrative and based on general findings for substituted pyridines, not specifically for this compound)

| Bond/Angle | Calculated Value (Å or °) |

| C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å |

| C-Cl | ~1.74 Å |

| C-C (side chain) | ~1.52 Å |

| C-N (amino) | ~1.46 Å |

| C-N-C (ring) | ~117° |

| Cl-C-C (ring) | ~119° |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. dtic.mil These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. dtic.milpsu.edu For primary amines, characteristic frequencies include two N-H stretching modes, H-N-H bending modes, and a C-N stretching mode. dtic.mil

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). researchgate.net This method provides information on the electronic transitions between molecular orbitals, including their energies and intensities (oscillator strengths), which helps in understanding the molecule's photophysical properties. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Chlorinated Aminopyridine Derivative (Note: This data is illustrative, based on typical values for similar compounds like 2-amino-5-chloro-3-nitropyridine, and serves as an example of expected results.) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | ~3400 cm⁻¹ |

| C-H Stretch | ~3100 cm⁻¹ |

| N-H Bending | ~1650 cm⁻¹ |

| C=C/C=N Ring Stretch | ~1600-1400 cm⁻¹ |

| C-N Stretch | ~1300 cm⁻¹ |

| C-Cl Stretch | ~700 cm⁻¹ |

These properties are crucial for understanding a molecule's response to an external electric field and are particularly important for materials with non-linear optical (NLO) applications.

Polarisability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarisability (β): A measure of the second-order NLO response of a molecule. A high β value indicates that the material may be a good candidate for applications like frequency conversion. researchgate.net

Computational studies on similar molecules, such as 2-amino-5-chloro-3-nitropyridine, have shown that the presence of both electron-donating (amino) and electron-withdrawing (chloro, nitro) groups can lead to significant NLO properties due to intramolecular charge transfer (ICT). researchgate.net For this compound, the two amino groups would act as electron donors and the chloro group as an electron withdrawer, potentially giving rise to interesting NLO characteristics.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The distribution (or shape) of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino groups, which are the most nucleophilic sites. The LUMO is likely distributed over the pyridine ring, with significant contributions from the carbon atom bonded to the electronegative chlorine atom.

Table 3: Representative HOMO-LUMO Energies and Related Parameters for a Substituted Pyridine (Note: This data is illustrative, based on calculations for 2-amino-5-chloro-3-nitropyridine, and serves as an example of expected results.) researchgate.net

| Parameter | Definition | Representative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 eV |

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for describing a molecule's stability and reactivity. researchgate.net A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also linked to the molecule's potential for intramolecular charge transfer. researchgate.net

Based on the FMOs, global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Hardness (η): η = (E(LUMO) - E(HOMO)) / 2. Hard molecules have a large energy gap and are less reactive.

Chemical Softness (S): S = 1 / η. Soft molecules have a small energy gap and are more reactive.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding, delocalization, and intramolecular charge transfer (ICT) by translating the complex, many-electron molecular wavefunction into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. uba.arresearchgate.net This analysis provides a quantitative framework for understanding hyperconjugative and steric interactions within a molecule. The core of the analysis involves examining the interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (formally unfilled, non-Lewis orbitals). uba.ar

In the this compound system, NBO analysis can elucidate several key intramolecular charge transfer (ICT) pathways. nih.govresearchgate.net These pathways are critical for understanding the molecule's electronic structure and reactivity. Key interactions expected within this molecule include:

Donation from Nitrogen Lone Pairs: The lone pair electrons on the pyridine ring nitrogen (N1), the 3-amino nitrogen, and the aminomethyl nitrogen can act as strong donors. These can delocalize into the antibonding orbitals (π) of the aromatic ring or into adjacent sigma antibonding orbitals (σ). For instance, the interaction between the lone pair of the 3-amino group and the π* orbitals of the pyridine ring would contribute significantly to the electronic landscape.

Donation from Chlorine Lone Pairs: The lone pairs on the chlorine atom can also participate in hyperconjugative interactions, donating electron density to neighboring antibonding orbitals.

π-system Interactions: The π-electrons of the pyridine ring can act as donors, interacting with the antibonding orbitals of the substituents.

These charge transfer phenomena are fundamental to the molecule's chemical behavior. ias.ac.in A theoretical NBO analysis would provide quantitative data on these stabilizing interactions, as illustrated in the hypothetical table below.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) of 3-NH2 | π* (C2-N1) | 45.8 | Lone Pair -> π* (Resonance) |

| n(N) of 3-NH2 | π* (C4-C5) | 38.2 | Lone Pair -> π* (Resonance) |

| n(Cl) | σ* (C4-C5) | 5.1 | Lone Pair -> σ* (Hyperconjugation) |

| n(N1) of Pyridine | σ* (C2-C3) | 4.5 | Lone Pair -> σ* (Hyperconjugation) |

| σ (C2-H) | σ* (C3-N of NH2) | 2.1 | σ -> σ* (Hyperconjugation) |

Table 1: Representative data from a hypothetical NBO analysis of this compound, showing key donor-acceptor interactions and their stabilization energies (E(2)). The values are illustrative of typical magnitudes found in such analyses.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of modern structural chemistry, providing a powerful method to validate or distinguish between potential molecular structures. ruc.dkyoutube.com Density Functional Theory (DFT) calculations are widely employed for this purpose, often achieving high accuracy when compared with experimental data. nih.gov The standard computational protocol involves an initial geometry optimization of the molecule, followed by the calculation of nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO). ruc.dkruc.dk

The accuracy of the predicted NMR chemical shifts is sensitive to the chosen level of theory, including the DFT functional (e.g., B3LYP, PBE1PBE, M06-2X) and the basis set (e.g., 6-311++G(d,p)). ruc.dkresearchgate.net The inclusion of a solvent model, often through a Polarizable Continuum Model (PCM), is also crucial for obtaining results that correlate well with experimental spectra measured in solution. ruc.dknih.gov The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a computed reference standard, such as tetramethylsilane (B1202638) (TMS). The agreement between the predicted and experimental spectra is often assessed using the Mean Absolute Error (MAE), with lower values indicating a better match. youtube.comnih.gov

For this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts for every magnetically unique nucleus in the molecule. This data is invaluable for the unambiguous assignment of signals in the experimental spectrum, confirming the substitution pattern on the pyridine ring and the conformation of the aminomethyl group. Discrepancies between calculated and observed shifts can help identify incorrect structural assignments. researchgate.net

| Atom Position | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

| C2 | 150.1 | 149.5 | - | - |

| C3 | 138.5 | 137.9 | - | - |

| C4 | 125.4 | 124.8 | 7.55 | 7.50 |

| C5 | 122.8 | 122.1 | - | - |

| C6 | 145.2 | 144.6 | 8.10 | 8.05 |

| -CH2- | 48.9 | 48.3 | 4.15 | 4.12 |

| 3-NH2 | - | - | 5.30 | 5.25 |

| -CH2-NH2 | - | - | 2.10 | 2.05 |

Table 2: A comparison of hypothetical calculated and experimental ¹H and ¹³C NMR chemical shifts for this compound. Calculations are assumed to be performed at the B3LYP/6-311++G(d,p) level with a solvent model. Such tables are used to validate computational accuracy against experimental findings.

Theoretical Exploration of Reaction Mechanisms and Energetics Associated with Aminomethyl Chloropyridines

For the class of aminomethyl chloropyridines, theoretical explorations can shed light on various potential reaction pathways. Given the structure of this compound, several reaction types could be investigated:

Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is electron-deficient, a characteristic that is enhanced by the chloro-substituent. Theoretical models can predict the viability and regioselectivity of nucleophilic attack on the ring, comparing the activation barriers for substitution at different positions. acs.orgyoutube.com

Reactions at Amino Groups: The exocyclic amino groups are nucleophilic centers. Computational studies can model their reactions with various electrophiles (e.g., acylation, alkylation), determining the relative reactivity of the 3-amino versus the aminomethyl group. nih.gov

For example, a computational study could model the acylation of the 3-amino group. By calculating the energies of the reactants, a tetrahedral intermediate, the transition state for its collapse, and the final products, a complete energy profile can be constructed. This allows for a quantitative understanding of the reaction's feasibility and rate. nih.govrsc.org

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG_rxn (kcal/mol) |

| Reactants | This compound + Acetyl Chloride | - | 0.0 (Reference) |

| TS1 | Transition state for nucleophilic attack | 12.5 | - |

| Intermediate | Tetrahedral intermediate | - | -2.5 |

| TS2 | Transition state for chloride elimination | 8.0 | - |

| Products | N-acetylated product + HCl | - | -15.7 |

Table 3: A hypothetical reaction energy profile for the N-acylation of the 3-amino group of this compound, as could be determined by DFT calculations. Such data reveals the kinetic barriers and thermodynamic driving forces of a reaction.

Chemical Reactivity, Mechanistic Studies, and Synthetic Transformations of 2 Aminomethyl 5 Chloropyridin 3 Amine

Reactions Involving the Aminomethyl Group

The aminomethyl group, being a primary aliphatic amine, is a potent nucleophile and serves as the primary site for a variety of synthetic transformations. Its reactivity is distinct from the less nucleophilic aromatic 3-amino group.

Nucleophilic Acyl Substitution for Amide and Sulfonamide Formation

The primary amine of the aminomethyl moiety readily undergoes nucleophilic acyl substitution with acylating agents like acid chlorides and acid anhydrides to form stable amide bonds. The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion, to yield the corresponding N-substituted amide. This is a common and efficient method for amide synthesis. hud.ac.uk

Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. Alkylation on the sulfonamide nitrogen can further modify the structure, enhancing its pharmacological properties. nih.gov

Table 1: Examples of Amide and Sulfonamide Formation

| Reagent | Product Class | Product Structure Example |

|---|---|---|

| Acetyl chloride | Amide | N-((3-amino-5-chloropyridin-2-yl)methyl)acetamide |

| Benzoyl chloride | Amide | N-((3-amino-5-chloropyridin-2-yl)methyl)benzamide |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation and subsequent transformations)

The aminomethyl group can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. libretexts.orglibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. youtube.com Subsequent dehydration, driven by the removal of water, leads to the formation of the carbon-nitrogen double bond of the imine. libretexts.orgyoutube.com The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orglibretexts.org

These Schiff bases are valuable intermediates themselves and can undergo further transformations. For instance, the imine bond can be readily reduced using agents like sodium borohydride (B1222165) to furnish stable secondary amines.

Table 2: Schiff Base Formation and Subsequent Reduction

| Carbonyl Compound | Schiff Base Intermediate | Final Product after Reduction |

|---|---|---|

| Benzaldehyde (B42025) | (E)-N-benzylidene-1-(3-amino-5-chloropyridin-2-yl)methanamine | N-benzyl-1-(3-amino-5-chloropyridin-2-yl)methanamine |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., oxadiazoles, triazoles, spiro compounds)

The functional groups of 2-(Aminomethyl)-5-chloropyridin-3-amine serve as handles for the construction of more complex fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be envisioned through a multi-step sequence starting from the aminomethyl group. One common method involves the cyclodehydration of N,N'-diacylhydrazines. mdpi.com For instance, the aminomethyl group could first be acylated, then converted into a hydrazide. This hydrazide intermediate, upon reaction with a suitable cyclizing agent like phosphorus oxychloride or via oxidative cyclization, can form the 1,3,4-oxadiazole (B1194373) ring. mdpi.comnih.govnih.gov Another pathway involves reacting a thiosemicarbazide (B42300) intermediate with reagents like EDC·HCl to regioselectively yield the 2-amino-1,3,4-oxadiazole core. nih.gov

Triazoles: The formation of 1,2,4-triazoles can be achieved through various synthetic strategies. researchgate.net A plausible route involves the reaction of an amidine-type synthon with a suitable cyclizing partner. For example, the aminomethyl group could be converted into an N-acylaminoguanidine, which can then undergo cyclization to form a 5-amino-1,2,4-triazole ring system. researchgate.net Another powerful method is the [3+2] cycloaddition of nitrile imines, generated in situ, with a nitrile-containing derivative of the starting amine. nih.gov The synthesis of 1,2,4-triazole (B32235) rings often depends on the nucleophilicity of the amine and the specific reagents used. rsc.org

Spiro Compounds: The synthesis of spiro compounds from this compound is a more complex transformation that would require significant modification of the initial substrate. Spirocycles are characterized by a single atom shared between two rings. researchgate.net Achieving this from the target molecule would likely involve a multi-step sequence to build a second cyclic system tethered to the aminomethyl group, followed by an intramolecular cyclization. For example, the aminomethyl group could be used to build a chain that contains a nucleophile and an electrophile, which could then cyclize to form the spirocyclic core. Direct spirocyclization from the unmodified starting material is not a straightforward or commonly reported transformation.

Reactivity of the Pyridine (B92270) Ring Nitrogen and the 3-Amino Substituent

The pyridine ring itself, along with its substituents, possesses distinct reactivity patterns, participating in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. However, the reactivity is heavily influenced by the substituents present. In this compound, the ring is substituted with two powerful activating groups (the 3-amino and 2-aminomethyl groups) and one deactivating group (the 5-chloro atom).

The 3-amino group is a strong ortho-, para-director, activating positions 2, 4, and 6. The 2-aminomethyl group is also an activating, ortho-, para-director. The 5-chloro group is a deactivating ortho-, para-director. The directing effects of these groups are in partial opposition to the deactivating nature of the ring nitrogen, which primarily deactivates the ortho (2, 6) and para (4) positions.

The strong activation provided by the 3-amino group is the dominant factor, suggesting that electrophilic attack is most likely at the C-4 or C-6 positions. However, reactions under strongly acidic conditions (like nitration or sulfonation) can lead to protonation of the pyridine nitrogen and the amino groups, which would strongly deactivate the entire ring to electrophilic attack.

Nucleophilic Aromatic Substitution at the Chlorine Position

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at a position activated by the ring nitrogen. researchgate.net In this compound, the chlorine atom at the C-5 position is meta to the ring nitrogen, which typically makes it less reactive than halogens at the C-2 or C-4 positions.

However, SNAr reactions at the C-5 position can still be achieved, often requiring specific conditions to displace the chlorine atom with various nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen, stabilizing the complex and facilitating the subsequent elimination of the chloride ion to yield the substitution product. This dual reactivity allows for the construction of complex molecules from a relatively simple starting material.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Pyridinol |

| Alkoxide | Sodium Methoxide (NaOMe) | Alkoxy Pyridine |

| Thiolate | Sodium Thiolate (NaSR) | Thioether |

Derivatization of the 3-Amino Group (e.g., alkylation, acylation, guanidylation, thiosemicarbazone formation)

The this compound scaffold possesses two primary amine functionalities—an aliphatic aminomethyl group at the C2 position and an aromatic amino group at the C3 position. The 3-amino group, being directly attached to the electron-deficient pyridine ring, exhibits nucleophilic character that allows for a variety of derivatization reactions. However, the presence of the adjacent aminomethyl group can introduce challenges in chemoselectivity, often requiring carefully controlled reaction conditions or the use of protecting groups.

While specific literature detailing the derivatization of this compound is not extensively documented, the reactivity can be inferred from the known chemistry of aromatic amines and related pyridine-2,3-diamines.

Alkylation and Acylation: The 3-amino group can undergo N-alkylation and N-acylation with suitable electrophiles. Acylation, for instance, is a common transformation. The reaction of related 2-amino-3-nitropyridines with acylating agents to form amide linkages is a known process, suggesting that the 3-amino group of the target compound would react similarly with acyl chlorides or anhydrides to furnish the corresponding amides.

Guanidylation: The conversion of a primary amine to a guanidine (B92328) group is a valuable transformation in medicinal chemistry. This can be achieved by reacting the amine with a guanidylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride. It is anticipated that the 3-amino group would react selectively under appropriate conditions to yield a guanidino-substituted pyridine.

Thiosemicarbazone Formation: The formation of thiosemicarbazones typically involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate. To achieve this transformation on the target compound, the 3-amino group would first need to be converted into a hydrazine moiety, for example, through diazotization followed by reduction. This resulting 3-hydrazinylpyridine (B1311347) could then react with various isothiocyanates to yield strath.ac.ukclockss.orgnih.govtriazolo[4,3-a]pyridine scaffolds through an electrochemically induced desulfurative cyclization. nih.gov

Catalytic Transformations Utilizing this compound as a Ligand or Substrate

The unique arrangement of functional groups in this compound allows it to serve dual roles in catalytic transformations: as a substrate, primarily through its C5-chloro substituent, and as a bidentate ligand, by coordinating through its two nitrogen atoms.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira variants)

The chlorine atom at the 5-position of the pyridine ring is a handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. The C-Cl bond at the 5-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle. While specific examples utilizing this compound as the substrate are not widely reported, studies on closely related compounds demonstrate the feasibility of this transformation. For instance, 3-amino-2-chloropyridine (B31603) and 5-amino-2-chloropyridine (B41692) have been successfully coupled with various arylboronic acids using highly active palladium catalysts, achieving excellent yields. google.com Similarly, 2,3,5-trichloropyridine (B95902) undergoes regioselective Suzuki coupling, further confirming the reactivity of chloro-substituents on the pyridine ring. mdpi.com These precedents strongly suggest that this compound can act as a substrate in Suzuki-Miyaura reactions to introduce aryl or heteroaryl groups at the C5 position.

Below is a table summarizing reaction conditions used for Suzuki-Miyaura coupling on analogous chloropyridine substrates.

| Catalyst System | Base | Solvent | Temperature | Substrate Example | Product Yield | Reference |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene (B28343) | 100 °C | 3-Amino-2-chloropyridine | 99% | google.com |

| Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O / Dioxane | 100 °C | 2,3,5-Trichloropyridine | High | mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | EtOH / H₂O | 90 °C | 5-Chloro-substituted pyrrolopyrimidine | Good | nih.gov |

Heck and Sonogashira Reactions: The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes. These palladium-catalyzed transformations provide routes to substituted alkenes and alkynes, respectively. Given the demonstrated reactivity of chloropyridines in Suzuki couplings, it is plausible that this compound could also serve as a substrate in Heck and Sonogashira reactions under appropriate catalytic conditions.

Applications in Asymmetric Catalysis (e.g., transfer hydrogenation)

The vicinal aminomethyl and amino groups on the pyridine scaffold make this compound an attractive candidate for use as a bidentate N,N-ligand in asymmetric catalysis. Chiral versions of this ligand could be synthesized and complexed with transition metals like iridium, rhodium, or iron to create catalysts for enantioselective reductions.

Asymmetric transfer hydrogenation (ATH) is a key method for producing chiral alcohols and amines. strath.ac.uk The efficacy of these reactions relies heavily on the design of the chiral ligand. Catalysts derived from iridium and chiral 1,2-diamine ligands are particularly effective for the ATH of ketones. strath.ac.uk The 2-(aminomethyl)pyridin-3-amine (B121225) core provides a structurally analogous bidentate framework. If a chiral center is introduced (e.g., on the aminomethyl group), the resulting ligand could coordinate to a metal center like [RhCl₂(Cp*)]₂ or an iridium equivalent, creating a chiral environment for the reduction of prochiral ketones or imines.

Formation of Advanced Heterocyclic Scaffolds Based on the Pyridine Nucleus

The adjacent amino groups at the C2 and C3 positions of this compound serve as a powerful synthon for the construction of fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Fused Pyridine Systems (e.g., imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, triazolo[4,3-a]pyridines, pyrrolo[2,3-d]pyrimidines)

The structure of the starting material, a pyridine-2,3-diamine derivative, dictates the type of fused ring system that can be formed.

Imidazo[4,5-b]pyridines: The most direct cyclization product from a 2,3-diaminopyridine (B105623) is an imidazo[4,5-b]pyridine (a 1,3-deazapurine), not the isomeric imidazo[1,2-a]pyridine. The latter is typically formed from 2-aminopyridines. The reaction of 5-bromo-2,3-diaminopyridine, a close analog of the target compound, with benzaldehyde in the presence of an oxidant yields the corresponding 6-bromo-2-phenylimidazo[4,5-b]pyridine. Similarly, palladium-catalyzed coupling of 2-chloro-3-aminopyridines with primary amides, followed by in-situ cyclization, provides a facile route to substituted imidazo[4,5-b]pyridines. These methods highlight a robust pathway for converting this compound into a fused imidazole (B134444) ring system.

| Precursor | Reagent | Catalyst/Conditions | Fused System | Reference |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | p-Benzoquinone (oxidant) | Imidazo[4,5-b]pyridine | |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | I₂, EtOH, Reflux | Imidazo[4,5-b]pyridine | |

| 2-Chloro-3-aminopyridine | Primary Amide | Pd catalyst, Me₄tBu-XPhos | Imidazo[4,5-b]pyridine |

Pyrido[1,2-a]pyrimidines: This scaffold is generally synthesized from 2-aminopyridines, which undergo condensation with reagents like β-keto esters or dicarbonyl compounds. The reaction involves the pyridine ring nitrogen and the exocyclic C2-amino group. This pathway is not readily accessible from a 2,3-diaminopyridine precursor.

Triazolo[4,3-a]pyridines: The synthesis of this ring system typically requires a 2-hydrazinylpyridine precursor. nih.gov Therefore, to access this scaffold from this compound, the 3-amino group would first need to be converted to a hydrazine. This derivative could then undergo cyclization with reagents like isothiocyanates or orthoesters to form the fused triazole ring.

Pyrrolo[2,3-d]pyrimidines: This scaffold, known as a 7-deazapurine, is a privileged structure in medicinal chemistry. Its synthesis, however, does not typically proceed from 2,3-diaminopyridine precursors. Common routes involve building the pyrrole (B145914) ring onto a pre-formed pyrimidine (B1678525) (e.g., from a 4-amino-6-chloropyrimidine) or constructing the pyrimidine ring onto a pyrrole template. clockss.org For example, a classic route involves the reaction of a 2,4-diamino-6-hydroxypyrimidine (B22253) with chloro(formyl)acetonitrile. clockss.org Therefore, the direct synthesis of a pyrrolo[2,3-d]pyrimidine from this compound is not a standard transformation. The isomeric pyrrolo[2,3-b]pyridines (7-azaindoles), however, can be synthesized from 2,3-diaminopyridines.

Construction of Spirocyclic Systems via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. The synthesis of spirocycles, three-dimensional structures of significant interest in drug discovery, can often be achieved through MCRs.

While specific examples of this compound participating in MCRs to form spirocycles are not documented in the searched literature, its functional groups offer potential for such applications. For example, the primary amine groups could participate as components in reactions like the Ugi or Passerini reactions after suitable modification. An intramolecular Mannich reaction or a Povarov-type reaction could also be envisioned, where the diamine moiety reacts with two other components (e.g., an aldehyde and a ketone or activated alkene) to potentially form a spirocyclic junction after a series of steps. The development of such a reaction would represent a novel strategy for accessing complex, three-dimensional scaffolds from this versatile pyridine building block.

Potential Applications in Advanced Organic Synthesis and Chemical Biology Methodological and Exploratory Focus

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The structural features of 2-(Aminomethyl)-5-chloropyridin-3-amine make it an ideal starting material for generating a wide array of more complex organic molecules. Its utility as a foundational scaffold is a subject of ongoing interest in synthetic chemistry.

The presence of two distinct amine functionalities, along with a reactive chlorine atom, allows for selective and sequential reactions to introduce a variety of substituents onto the pyridine (B92270) core. The differential reactivity of the aromatic amine at the 3-position and the primary amine of the aminomethyl group at the 2-position can be exploited to achieve regioselective modifications. For instance, the aromatic amine can undergo diazotization followed by substitution, while the aminomethyl group can participate in amide bond formation or reductive amination. The chlorine atom at the 5-position is amenable to nucleophilic aromatic substitution or can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce carbon-carbon or carbon-nitrogen bonds. This multi-faceted reactivity enables the synthesis of libraries of polysubstituted pyridines, which are valuable for high-throughput screening in drug discovery.

In the realm of chemical biology, understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, SAR) is paramount. The this compound scaffold provides a rigid core upon which various functional groups can be systematically installed. By synthesizing analogues with modifications at the 2-, 3-, and 5-positions, researchers can probe the specific interactions of the molecule with a biological target, such as an enzyme or receptor. For example, creating a series of amides from the aminomethyl group or a series of substituted anilines via cross-coupling at the chlorine position can elucidate the steric and electronic requirements for optimal biological activity. This systematic approach is crucial for the rational design of more potent and selective bioactive compounds.

Development of Novel Synthetic Methodologies Utilizing this compound as a Core Structure

The unique reactivity of this compound also makes it a candidate for the development of new synthetic methods, pushing the boundaries of what is possible in organic synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The dual amine functionalities of this compound make it an excellent substrate for the design of novel MCRs. For instance, it could potentially participate in Ugi-type reactions, where an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine. The two amine groups on the pyridine scaffold could lead to the formation of unique macrocyclic or bicyclic structures, depending on the reaction conditions and the other reactants employed.

Green chemistry principles aim to design chemical processes that are environmentally benign. The application of photocatalysis to the synthesis of derivatives of this compound is an area ripe for exploration. The pyridine ring and its substituents can influence the electronic properties of the molecule, potentially making it amenable to photocatalytic transformations. For example, visible-light-mediated photocatalysis could be employed for C-H functionalization or for promoting cross-coupling reactions at the chlorine position under milder conditions than traditional methods, thereby reducing energy consumption and waste generation.

Mechanistic Insights Derived from Reactions Involving the Compound

Studying the reactions of this compound can provide valuable insights into reaction mechanisms. The interplay of the different functional groups can lead to interesting and sometimes unexpected reactivity. For example, investigating the regioselectivity of electrophilic aromatic substitution on this electron-rich pyridine ring can enhance our understanding of the directing effects of the aminomethyl and chloro substituents. Furthermore, detailed kinetic and computational studies of its participation in reactions can help to elucidate transition states and reaction pathways, contributing to the broader knowledge base of organic chemistry.

Future Research Directions and Unexplored Avenues for 2 Aminomethyl 5 Chloropyridin 3 Amine Chemistry

Discovery and Elucidation of Novel Reaction Pathways and Reagents for Functionalization

The functionalization of 2-(aminomethyl)-5-chloropyridin-3-amine is an area ripe for investigation. The presence of two chemically distinct amine functionalities invites the exploration of selective derivatization. Future research should focus on discovering reagents and reaction conditions that can distinguish between the more basic aliphatic aminomethyl group and the less basic aromatic 3-amino group.

Key research avenues include:

Selective N-Functionalization: Developing protocols for selective acylation, alkylation, arylation, or sulfonation of either the aminomethyl or the 3-amino group. This could be achieved by tuning reaction parameters such as temperature, solvent, and the nature of the base, or by using protecting group strategies.

Multicomponent Reactions (MCRs): Investigating the utility of the compound as a building block in one-pot, multicomponent reactions to rapidly build molecular complexity. mdpi.com For example, its participation in Ugi or Passerini-type reactions could lead to diverse libraries of peptidomimetics or other complex structures.

C-H Activation and Cross-Coupling: While the chloro-substituent offers a handle for traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), future work could explore direct C-H activation at the C4 or C6 positions of the pyridine (B92270) ring. This would provide more efficient pathways to bi-aryl compounds and other derivatives without pre-functionalization.

A proposed investigation into selective functionalization is outlined in the table below.

| Reaction Type | Target Site | Proposed Reagent/Catalyst System | Potential Outcome |

| Acylation | Selective for Aminomethyl | Acetyl chloride, Triethylamine, -20°C | N-((5-chloro-3-aminopyridin-2-yl)methyl)acetamide |

| Acylation | Selective for 3-Amino | Acetic Anhydride, Pyridine, 80°C (with aminomethyl protected) | N-(2-(aminomethyl)-5-chloropyridin-3-yl)acetamide |

| Reductive Amination | Aminomethyl | Benzaldehyde (B42025), NaBH(OAc)₃ | N-benzyl-1-(5-chloro-3-aminopyridin-2-yl)methanamine |

| Buchwald-Hartwig | 3-Amino | Phenylboronic acid, Pd(OAc)₂, SPhos | 2-(aminomethyl)-5-chloro-N-phenylpyridin-3-amine |

Investigation of Stereoselective Syntheses of Chiral Derivatives for Enantiopure Compounds

The parent compound, this compound, is achiral. However, it serves as an excellent starting point for the synthesis of chiral derivatives, which are crucial for applications in medicinal chemistry and materials science. Future research should be directed towards the stereoselective introduction of new chiral centers.

Promising strategies include:

Asymmetric Reductive Amination: Reaction of the aminomethyl group with a prochiral ketone, followed by asymmetric reduction of the resulting imine using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) or a chiral reducing agent, could generate a new stereocenter.

Kinetic Resolution: Differentiating the two enantiomers of a racemic derivative of the title compound through reaction with a chiral reagent that reacts faster with one enantiomer. For example, enzymatic acylation could selectively acylate one enantiomer of a racemic alcohol derivative, allowing for separation.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the amino groups to direct the stereoselective formation of a new chiral center elsewhere in the molecule. Subsequent removal of the auxiliary would yield the enantiopure product. The principles of stereocontrolled construction seen in the synthesis of complex natural products could be adapted for this purpose. elsevierpure.com

The table below illustrates a potential stereoselective synthesis pathway.

| Step | Reaction | Reagents | Expected Stereochemical Outcome |

| 1 | Imine Formation | React aminomethyl group with Acetophenone | Formation of a prochiral imine |

| 2 | Asymmetric Reduction | (S)-CBS catalyst, Catecholborane | Generation of a chiral amine with high enantiomeric excess (e.g., >95% ee) |

| 3 | Product Isolation | Chromatographic purification | Enantiopure (R)- or (S)-N-(1-phenylethyl) derivative |

Advanced In-situ Spectroscopic Monitoring of Reactions for Kinetic and Mechanistic Understanding

To optimize reaction conditions and uncover novel reactivity, a deep mechanistic understanding is essential. Advanced in-situ spectroscopic techniques can provide real-time data on reactant consumption, intermediate formation, and product generation without altering the reaction environment.

Future research should employ methods such as:

In-situ FTIR/Raman Spectroscopy: To monitor changes in vibrational modes corresponding to key functional groups (e.g., N-H, C=O) during a reaction, allowing for continuous tracking of the reaction progress. researchgate.net

Process NMR (P-NMR): To obtain quantitative data on the concentration of all NMR-active species in the reaction mixture over time. This is invaluable for determining reaction kinetics, including rate constants and reaction orders. rsc.org

In-situ Mass Spectrometry: To detect and identify transient intermediates and low-concentration byproducts, providing direct evidence for proposed reaction mechanisms.

A kinetic study on the acylation of this compound could be designed as follows, drawing parallels from kinetic studies on other aminopyridines. researchgate.net

| Parameter | Method of Determination | Hypothetical Finding | Mechanistic Implication |

| Reaction Order | P-NMR (monitoring reactant decay) | First-order in amine, First-order in acylating agent | Suggests a bimolecular rate-determining step |

| Rate Constant (k) | Plot of ln[Amine] vs. time | k = 1.5 x 10⁻³ L mol⁻¹ s⁻¹ at 298 K | Quantifies reaction speed under specific conditions |

| Activation Energy (Ea) | Arrhenius plot (k vs. 1/T) | 55 kJ/mol | Provides insight into the energy barrier of the transition state |

| Intermediate Detection | In-situ Mass Spectrometry | Detection of a transient tetrahedral intermediate | Supports a nucleophilic addition-elimination mechanism |

Development of High-Throughput Synthetic and Characterization Methods for Library Synthesis

The structural features of this compound make it an ideal scaffold for the creation of large chemical libraries for drug discovery and other screening programs. enamine.net Developing high-throughput methods is key to efficiently exploring the chemical space around this core.

Future efforts should focus on:

Parallel Synthesis: Utilizing automated or semi-automated parallel synthesis platforms to react the scaffold with a large set of diverse building blocks. enamine.net For instance, decorating the two amine groups through parallel amidation and reductive amination can rapidly generate thousands of unique derivatives. enamine.net

Automated Purification and Characterization: Implementing automated high-performance liquid chromatography (HPLC) for purification and using rapid characterization techniques like liquid chromatography-mass spectrometry (LC-MS) and proton NMR (¹H NMR) to confirm the identity and purity of library members. enamine.net

Virtual Library Design: Employing computational tools to enumerate vast virtual libraries based on available reagents and known reaction protocols, helping to prioritize synthetic targets with desirable properties.

The table below shows a small, representative grid from a potential parallel synthesis library.

| Building Block A (Acids for 3-Amino) | Building Block B (Aldehydes for Aminomethyl) | |

| Scaffold | Cyclohexanecarboxylic acid | 4-Fluorobenzaldehyde |

| This compound | Product 1: Amide formation at 3-amino | Product 2: Imine/Amine formation at aminomethyl |

| Product 3: Di-functionalized derivative |

Theoretical Modeling of Complex Reaction Networks and Molecular Interactions Involving the Compound

Computational chemistry and theoretical modeling are powerful predictive tools that can guide synthetic efforts and provide insights where experimental data is lacking.

Future research should leverage theoretical modeling to:

Predict Reactivity: Use Density Functional Theory (DFT) to calculate properties like atomic charges, frontier molecular orbital (FMO) energies (HOMO/LUMO), and Fukui functions. researchgate.net This can predict which of the two amine groups is more nucleophilic and which ring positions are most susceptible to electrophilic or nucleophilic attack.

Model Reaction Mechanisms: Calculate the transition state energies and reaction energy profiles for proposed pathways. This can help determine the feasibility of a reaction, predict the major product, and understand the origins of regioselectivity or stereoselectivity.

Simulate Molecular Interactions: Perform molecular docking studies to predict how derivatives of the compound might bind to biological targets like enzymes or receptors. This can guide the design of new bioactive molecules. A molecule with a lower energy gap is generally considered more reactive. researchgate.net

A comparative table of calculated properties could guide synthetic chemists.

| Property | Aminomethyl Nitrogen | 3-Amino Nitrogen | Interpretation |

| Calculated Mulliken Charge | -0.45 | -0.28 | The aminomethyl nitrogen is more electron-rich and predicted to be the more nucleophilic site. |

| HOMO Lobe Contribution | 18% | 9% | The HOMO is more localized on the aminomethyl nitrogen, further supporting its higher reactivity towards electrophiles. |

| Proton Affinity | 225 kcal/mol | 210 kcal/mol | The aminomethyl group is predicted to be more basic. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.